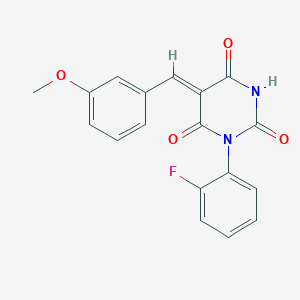
N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide, also known as ABM, is a chemical compound with potential applications in the field of scientific research. ABM is a derivative of the benzamide class of compounds, which have been shown to exhibit a range of biological activities. In
作用机制
The exact mechanism of action of N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide is not fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory effects by modulating various signaling pathways. N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide has been shown to inhibit the expression of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also inhibits the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide has also been shown to inhibit the activity of MMP-9, an enzyme that is involved in the breakdown of extracellular matrix proteins. Additionally, N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide has been found to induce apoptosis in cancer cells by activating caspase-3 and -9.
实验室实验的优点和局限性
N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-inflammatory and anti-cancer properties. However, there are also some limitations to using N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide in lab experiments. One limitation is that its mechanism of action is not fully understood. Additionally, its effectiveness may vary depending on the type of cancer cell or inflammation model being studied.
未来方向
There are several future directions for research on N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammation. Additionally, it would be interesting to investigate the effects of N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide on other biological processes, such as angiogenesis and wound healing. Finally, further studies are needed to assess the safety and pharmacokinetics of N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide in vivo.
合成方法
N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide can be synthesized using a two-step process. The first step involves the reaction of 3-bromo-4-methoxybenzoic acid with acetic anhydride to form 3-bromo-4-methoxybenzoyl acetate. The second step involves the reaction of 3-bromo-4-methoxybenzoyl acetate with 4-acetylphenylamine to form N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide has potential applications in scientific research, particularly in the study of cancer and inflammation. It has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-10(19)11-3-6-13(7-4-11)18-16(20)12-5-8-15(21-2)14(17)9-12/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJGUVKKYPAAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5883945.png)
![7-isobutyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5883957.png)




![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5884001.png)
![4-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5884008.png)
![methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B5884019.png)
![1-(2-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884020.png)



